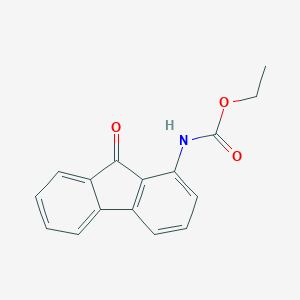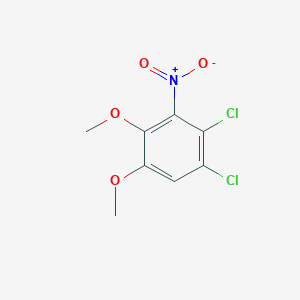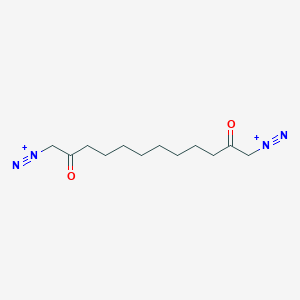
3-(1,3-benzothiazol-2-yl)-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzothiazol-2-yl)-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one, commonly known as BCPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCPI is a heterocyclic compound that contains benzothiazole, imidazole, and benzylidene moieties.
Mecanismo De Acción
The mechanism of action of BCPI is still not fully understood. However, it is believed that BCPI exerts its biological activity by binding to specific target molecules, such as enzymes, receptors, and DNA. The benzothiazole and imidazole moieties of BCPI are known to interact with proteins and nucleic acids, while the benzylidene moiety is believed to play a role in the inhibition of enzyme activity.
Biochemical and Physiological Effects
BCPI has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BCPI inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. BCPI has also been shown to have antimicrobial and antiviral activities by disrupting the membrane integrity of microorganisms. In addition, BCPI has been shown to have antioxidant and anti-inflammatory activities by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BCPI is its versatility in terms of its potential applications. BCPI can be easily modified to introduce different functional groups, which can be used to tune its biological and physical properties. Another advantage of BCPI is its high stability and solubility, which makes it suitable for various lab experiments.
However, one of the limitations of BCPI is its potential toxicity. BCPI has been shown to have cytotoxic effects on certain cell lines, which may limit its use in some applications. In addition, the synthesis of BCPI is relatively complex and requires multiple steps, which may limit its scalability for industrial applications.
Direcciones Futuras
There are several future directions for the research and development of BCPI. One potential direction is the synthesis of BCPI derivatives with improved biological and physical properties. For example, the introduction of electron-donating or electron-withdrawing substituents on the benzylidene moiety may enhance the enzyme inhibition activity of BCPI. Another potential direction is the development of BCPI-based materials with novel optical and electronic properties. For example, BCPI can be used as a building block for the synthesis of luminescent polymers and organic field-effect transistors. Finally, the use of BCPI as a fluorescent probe for the detection of heavy metal ions in water can be further explored for environmental monitoring applications.
Conclusion
In conclusion, BCPI is a versatile chemical compound with potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BCPI have been discussed in this paper. Further research and development of BCPI and its derivatives may lead to the discovery of novel materials and therapeutics with significant impact on society.
Métodos De Síntesis
The synthesis of BCPI involves the reaction of 2-phenyl-1,3-benzothiazole-6-carbaldehyde with 4-chlorobenzylamine and ammonium acetate in the presence of acetic acid. The resulting intermediate is then reacted with 1,2-diaminobenzene and acetic anhydride to yield BCPI. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
BCPI has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BCPI has shown promising anticancer, antimicrobial, and antiviral activities. In material science, BCPI has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In environmental science, BCPI has been used as a fluorescent probe for the detection of heavy metal ions in water.
Propiedades
Fórmula molecular |
C23H14ClN3OS |
|---|---|
Peso molecular |
415.9 g/mol |
Nombre IUPAC |
(5Z)-3-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H14ClN3OS/c24-17-12-10-15(11-13-17)14-19-22(28)27(21(25-19)16-6-2-1-3-7-16)23-26-18-8-4-5-9-20(18)29-23/h1-14H/b19-14- |
Clave InChI |
WJMZWTVDTJOJFC-RGEXLXHISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2C4=NC5=CC=CC=C5S4 |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=NC5=CC=CC=C5S4 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=NC5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)


![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)




![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)



